molecular formula C30H19BrN2O B406635 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol CAS No. 332019-97-3

6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol

Cat. No.: B406635
CAS No.: 332019-97-3
M. Wt: 503.4g/mol
InChI Key: KEJWEBCBIIOVIN-UHFFFAOYSA-N
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Description

6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Scientific Research Applications

6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinoline precursor, followed by coupling reactions to introduce the diphenyl groups. The final step often involves the introduction of the hydroxyl group at the 2’ position. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of 4,4’-diphenyl-[2,3’-biquinoline]-2’-ol.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-one
  • 6,6’-dibromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-one
  • 6’-bromo-6-chloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine

Uniqueness

6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol stands out due to its specific substitution pattern and the presence of the hydroxyl group at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJWEBCBIIOVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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